molecular formula C25H24N4O4 B4218692 N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide

N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide

Cat. No.: B4218692
M. Wt: 444.5 g/mol
InChI Key: PISUKRPGDPCVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide is a complex organic compound with a unique structure that includes a nitro group, a pyrrolidinyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide typically involves multiple steps, including the formation of intermediate compounds The process often starts with the nitration of a benzene derivative to introduce the nitro group This is followed by the formation of the benzamide moiety through an amide coupling reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like sodium borohydride.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl group can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide
  • N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
  • N-(4-{[methyl(phenyl)amino]carbonyl}phenyl)-3-nitro-4-(1-piperidinyl)benzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-27(21-7-3-2-4-8-21)25(31)18-9-12-20(13-10-18)26-24(30)19-11-14-22(23(17-19)29(32)33)28-15-5-6-16-28/h2-4,7-14,17H,5-6,15-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISUKRPGDPCVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)N4CCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.